4-cyano-N-(5-fluoro-2-methylphenyl)benzamide
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Overview
Description
4-cyano-N-(5-fluoro-2-methylphenyl)benzamide is an organic compound with the molecular formula C15H10F2N2O. It is a member of the benzamide family, characterized by the presence of a cyano group and a fluoro-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(5-fluoro-2-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzoic acid and 5-fluoro-2-methylaniline.
Amidation Reaction: The key step involves the formation of an amide bond between 4-cyanobenzoic acid and 5-fluoro-2-methylaniline. This is usually achieved through a condensation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(5-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH) can facilitate nucleophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-cyano-N-(5-fluoro-2-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 4-cyano-N-(5-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(2-fluorophenyl)benzamide
- 4-cyano-N-(3-fluoro-4-methylphenyl)benzamide
- 4-cyano-N-(4-fluoro-2-methylphenyl)benzamide
Uniqueness
4-cyano-N-(5-fluoro-2-methylphenyl)benzamide is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This structural arrangement can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-cyano-N-(5-fluoro-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-2-7-13(16)8-14(10)18-15(19)12-5-3-11(9-17)4-6-12/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJIAQXLAYFONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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